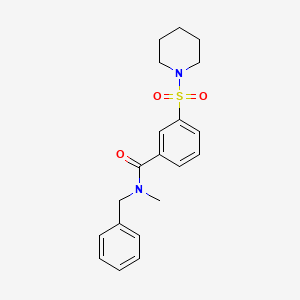
N-benzyl-N-methyl-3-(1-piperidinylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N-methyl-3-(1-piperidinylsulfonyl)benzamide, also known as BMS-204352, is a small molecule inhibitor that has been investigated for its potential therapeutic applications in various diseases. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mecanismo De Acción
N-benzyl-N-methyl-3-(1-piperidinylsulfonyl)benzamide inhibits the activity of CCR2 by binding to a specific site on the protein. This prevents the protein from interacting with its natural ligands, which are chemokines that attract inflammatory cells to sites of tissue damage. By blocking this recruitment of inflammatory cells, N-benzyl-N-methyl-3-(1-piperidinylsulfonyl)benzamide reduces inflammation and tissue damage.
Biochemical and Physiological Effects:
N-benzyl-N-methyl-3-(1-piperidinylsulfonyl)benzamide has been shown to have anti-inflammatory effects in various animal models of disease. It has been shown to reduce inflammation and tissue damage in models of rheumatoid arthritis, multiple sclerosis, and atherosclerosis. In addition, it has been shown to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-benzyl-N-methyl-3-(1-piperidinylsulfonyl)benzamide in lab experiments is that it has been well-characterized in terms of its mechanism of action and biochemical effects. This makes it a useful tool for investigating the role of CCR2 in various disease models. One limitation of using this compound is that it may not be specific to CCR2 and may also interact with other proteins.
Direcciones Futuras
There are several future directions for the investigation of N-benzyl-N-methyl-3-(1-piperidinylsulfonyl)benzamide. One direction is to further investigate its potential therapeutic applications in human diseases. Clinical trials are currently underway to evaluate its safety and efficacy in rheumatoid arthritis and multiple sclerosis. Another direction is to investigate its potential as a tool for investigating the role of CCR2 in other disease models. Finally, there is a need to investigate the potential side effects of this compound and to develop more specific inhibitors of CCR2.
Métodos De Síntesis
The synthesis of N-benzyl-N-methyl-3-(1-piperidinylsulfonyl)benzamide involves several steps. The starting material is 3-bromo-N-methylbenzamide, which is reacted with sodium hydride and benzyl bromide to form N-benzyl-3-bromo-N-methylbenzamide. This intermediate is then reacted with piperidine and sodium sulfonate to give N-benzyl-N-methyl-3-(1-piperidinylsulfonyl)benzamide.
Aplicaciones Científicas De Investigación
N-benzyl-N-methyl-3-(1-piperidinylsulfonyl)benzamide has been investigated for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of a protein called CCR2, which is involved in the recruitment of inflammatory cells to sites of tissue damage. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis, multiple sclerosis, and atherosclerosis.
Propiedades
IUPAC Name |
N-benzyl-N-methyl-3-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-21(16-17-9-4-2-5-10-17)20(23)18-11-8-12-19(15-18)26(24,25)22-13-6-3-7-14-22/h2,4-5,8-12,15H,3,6-7,13-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSAGJMFUYIXSAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-methyl-3-(piperidin-1-ylsulfonyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-butoxy-N-(2-(2-furyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4962695.png)
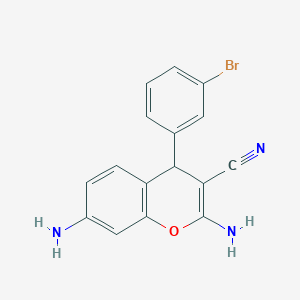
![5-{2-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4962704.png)
![6-ethyl-2-{[(4-methoxyphenyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4962707.png)
![N-[2-(2-chlorophenoxy)ethyl]-4'-methoxy-3-biphenylcarboxamide](/img/structure/B4962713.png)
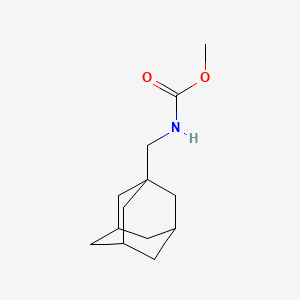
![1-[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]-N-(2-chlorobenzyl)-N-methylmethanamine](/img/structure/B4962755.png)
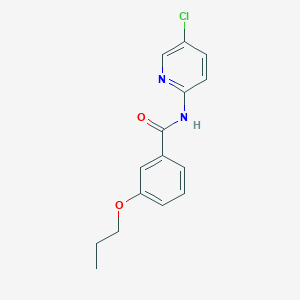
![N-{[(4-fluorophenyl)amino]sulfonyl}-1H-indole-3-carboxamide](/img/structure/B4962779.png)
![1-[3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-3-phenoxy-2-propanol hydrochloride](/img/structure/B4962782.png)
![N-cyclopropyl-6-[4-(1-piperidinylcarbonyl)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4962787.png)
![N-[4-(1-piperidinylcarbonyl)phenyl]cyclobutanecarboxamide](/img/structure/B4962788.png)
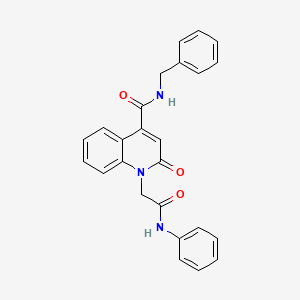
![5-isopropyl-N-[1-(4-pyridinyl)ethyl]-3-thiophenecarboxamide](/img/structure/B4962798.png)